molecular formula C16H25NO3 B15145771 Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid CAS No. 65559-23-1

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid

Cat. No.: B15145771
CAS No.: 65559-23-1
M. Wt: 279.37 g/mol
InChI Key: KHPUCNPYVZVXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-acetic Acid is a specialized chemical reagent designed for research and development applications. This compound features a sterically hindered phenolic core, a structure known for its significant antioxidant properties. Researchers value this structural motif for its ability to scavenge free radicals, thereby inhibiting oxidative degradation processes. While specific research data on this exact amino-functionalized analog is limited, compounds within this chemical class, such as the closely related 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid and the commercial antioxidant Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate , are extensively utilized as stabilizers in polymers and plastics. The primary mechanism of action for these hindered phenols involves the donation of the phenolic hydrogen atom to peroxy radicals (ROO•), effectively interrupting the autoxidation chain reaction and protecting materials from deterioration . The addition of an amino group on the acetic acid side chain presents a unique multifunctional scaffold, making this compound a valuable synthetic intermediate. It can be used to develop novel derivatives, create metal chelators, or synthesize more complex antioxidant systems, such as the high-performance pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) . This compound is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

CAS No.

65559-23-1

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C16H25NO3/c1-15(2,3)10-7-9(12(17)14(19)20)8-11(13(10)18)16(4,5)6/h7-8,12,18H,17H2,1-6H3,(H,19,20)

InChI Key

KHPUCNPYVZVXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis, forming esters used in polymer stabilization and fragrance industries.

Example Reaction:
Amino-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-acetic acid+CH3OHH2SO4Methyl ester derivative+H2O\text{Amino-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester derivative} + \text{H}_2\text{O}

ParameterDetails
Typical Yield65–75%
CatalystsSulfuric acid, p-toluenesulfonic acid
ConditionsReflux in methanol, 3–6 hours
ApplicationsPolymer additives, plasticizers

This reaction is scalable and widely employed in industrial settings .

Oxidation of the Phenolic Hydroxyl Group

The para-hydroxyl group on the aromatic ring exhibits radical-scavenging activity by donating hydrogen atoms to free radicals. Under strong oxidizing conditions, it forms quinone derivatives.

Example Reaction:
Phenolic hydroxylKMnO4,H+Quinone\text{Phenolic hydroxyl} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Quinone}

Oxidizing AgentProductReaction Conditions
Potassium permanganate3,5-Di-tert-butyl-1,2-benzoquinoneAcidic aqueous medium, 60°C
Hydrogen peroxideEpoxide intermediatesCatalytic Fe³⁺, 40°C

The tert-butyl groups stabilize the phenoxy radical intermediate, enhancing antioxidant efficacy .

Reactions Involving the Amino Group

The primary amino group participates in nucleophilic substitutions and condensations, enabling the synthesis of amides, Schiff bases, and heterocyclic compounds.

Example Reaction (Acylation):
NH2-group+CH3COClAcetamide derivative+HCl\text{NH}_2\text{-group} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative} + \text{HCl}

Reaction TypeReagentsKey Products
AcylationAcetyl chloride, DMFN-Acetyl derivatives
Schiff base formationAldehydes/ketonesImines
AlkylationAlkyl halidesN-Alkylated compounds

These derivatives are explored for enhanced bioactivity in drug discovery .

Decarboxylation Under Thermal Stress

The acetic acid side chain undergoes decarboxylation at elevated temperatures, forming CO₂ and a secondary amine.

Example Reaction:
COOHΔCO2+CH2NH2-substituted phenol\text{COOH} \xrightarrow{\Delta} \text{CO}_2 + \text{CH}_2\text{NH}_2\text{-substituted phenol}

Temperature RangeCatalystByproducts
180–220°CNone or metal oxidesCO₂, trace hydrocarbons

This reaction is relevant in pyrolysis studies and polymer degradation analysis .

Electrophilic Aromatic Substitution

Despite steric hindrance from tert-butyl groups, the aromatic ring undergoes limited electrophilic substitution at the ortho/para positions relative to the hydroxyl group.

Example Reaction (Nitration):
Aromatic ring+HNO3H2SO4Nitro-substituted derivative\text{Aromatic ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

ElectrophilePositionYield
Nitronium ionPara to -OH20–30%
Sulfonic acidOrtho to -OH<10%

Reactivity is suppressed compared to unhindered phenols due to the tert-butyl groups .

Antioxidant Mechanism

The compound neutralizes free radicals via hydrogen atom transfer (HAT), forming a stabilized phenoxy radical:

Ar-OH+ROOAr-O+ROOH\text{Ar-OH} + \text{ROO}^\cdot \rightarrow \text{Ar-O}^\cdot + \text{ROOH}

PropertyValue
Bond Dissociation Energy (O-H)78–82 kcal/mol
Radical StabilityHigh (due to tert-butyl groups)

This mechanism underpins its use in stabilizing polymers and lubricants .

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Primary Site
Esterification1.2 × 10⁻³45Carboxylic acid
Oxidation3.8 × 10⁻⁴68Phenolic hydroxyl
Acylation2.1 × 10⁻³32Amino group

Scientific Research Applications

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.

    Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Impact of Carboxylic Acid Substituents and Chain Length

The carboxylic acid group is indispensable for PTP1B inhibition. Ester derivatives (e.g., compounds 9–14 ) exhibit negligible activity (<50% inhibition at 20 μg/mL), whereas saponification to their acid forms (1 , 15–19 ) restores potency . Modifying the chain length between the phenyl ring and carboxylic acid significantly affects activity:

  • Compound 1 (acetic acid moiety): Reference compound with high PTP1B inhibition.
  • Compound 16 (acetic acid, different substitution pattern): Threefold lower potency than 1 , highlighting positional sensitivity.
  • Compound 17 (butanoic acid): Reduced activity compared to 1, suggesting optimal chain length for binding.
  • Compound 18 (pentanoic acid) and 19 (hexanoic acid): Similar potency to 1, indicating tolerance for longer aliphatic chains in certain configurations .
Table 1: Chain Length and Inhibitory Activity
Compound Acid Moiety Relative Potency vs. 1 Key Observation
1 Acetic acid 1x (reference) Optimal activity
16 Acetic acid 0.33x Positional sensitivity
17 Butanoic acid 0.33x Suboptimal chain length
18 Pentanoic acid ~1x Tolerable extended chain

Role of Linker Chemistry

Replacing the direct carboxylic acid linker with alternative groups alters activity:

  • Ether-linked analogs (21–25) : Most esters (e.g., 21 , 22 ) are inactive. However, 23 (O-linked acetic acid) shows slightly higher inhibition than 1 , suggesting favorable steric or electronic effects in specific configurations .
  • Acid derivatives 30–33 retain moderate activity, with 30 (2-oxoacetic acid) and 32 (unspecified acid) showing comparable efficacy to 1 .
Table 2: Linker Type and Activity
Compound Linker Type Relative Potency vs. 1 Notes
23 Ether (O-linked) 1.2x Improved steric compatibility
26 Amide (2-oxoacetate) 6x Enhanced binding affinity
30 Keto-acid ~1x Retained efficacy

Structural Analogs with Modified Phenyl Groups

lists analogs such as 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid, which replaces the acetic acid moiety with a propionic acid chain. For instance, compound 17 (butanoic acid) exhibits reduced potency, whereas 18 (pentanoic acid) matches 1, implying nuanced structure-activity relationships .

Key Research Findings

Carboxylic Acid Necessity : Ester derivatives universally lack inhibitory activity, emphasizing the requirement for a free acid group .

Chain Length Flexibility: While acetic acid is optimal, pentanoic and hexanoic acid derivatives retain efficacy, suggesting adaptability in the enzyme’s active site .

Linker Optimization : Amide linkers, particularly those with keto groups (26 ), dramatically enhance potency, offering avenues for drug design .

Steric and Electronic Effects: Bulky tert-butyl groups improve stability but may limit conformational flexibility, whereas electron-withdrawing substituents (e.g., cyano, nitro) reduce activity .

Biological Activity

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid (often referred to as 3,5-DI-tert-butyl-4-hydroxyphenylacetic acid) is a compound that exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and two tert-butyl groups attached to a phenolic ring, which contributes to its antioxidant properties. The amino group enhances its solubility and biological activity.

1. Antioxidant Activity

The compound demonstrates strong antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is primarily due to the sterically hindered phenolic structure that allows it to scavenge free radicals effectively.

2. Anti-inflammatory Effects

Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in the inflammatory response. Inhibition of these pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

3. Antitumor Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in M-HeLa cells (human cervical cancer cells) and shows efficacy against leukemia and solid tumors like breast and colon cancer .

Case Study 1: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound led to increased apoptosis in M-HeLa cells. Flow cytometry analysis revealed that the compound significantly increased late-stage apoptotic cells after 48 hours of treatment .

Case Study 2: Inhibition of Tumor Growth

Another study evaluated the compound's ability to inhibit tumor growth in vivo using mouse models. The results indicated a marked reduction in tumor size in treated groups compared to controls, suggesting its potential as an effective anticancer agent .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryCOX/LOX inhibition
AntitumorInduction of apoptosis
CytotoxicityInhibition of DNA synthesis

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)Reference
M-HeLa1570
P388 Lymphatic Leukemia1265
Ehrlich Ascitic Carcinoma1080

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Amino-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-acetic acid, and how can purity be ensured?

  • Methodology : Multi-step synthesis is typically required due to the steric hindrance from tert-butyl groups and the need for regioselective amination. A common approach involves:

Friedel-Crafts alkylation : Introduce tert-butyl groups to a phenolic precursor .

Amination : Use coupling agents (e.g., EDC/HOBt) to attach the amino group to the acetic acid backbone .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization to achieve >95% purity .

  • Key Challenge : Steric hindrance from tert-butyl groups may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures .

Q. How should researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for CH₃), phenolic -OH (δ ~5-6 ppm), and the acetic acid moiety (δ ~3.5 ppm for CH₂) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₇NO₄: 321.19 g/mol) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C in amber vials to prevent degradation from light and moisture. The phenolic -OH group is prone to oxidation, so inert atmospheres (N₂/Ar) are recommended for long-term storage .
  • Handling : Avoid acidic environments (e.g., acetic acid-containing solvents) to prevent esterification or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data for this compound across different assays?

  • Experimental Design :

  • Assay Selection : Compare results from DPPH, ORAC, and cellular ROS assays to differentiate radical-scavenging vs. chain-breaking antioxidant mechanisms .
  • Control Standardization : Include reference antioxidants (e.g., Trolox) and normalize data to molar concentrations.
  • Data Interpretation : Conflicting results may arise from solvent polarity (e.g., tert-butyl groups reduce solubility in aqueous assays) or assay sensitivity to steric effects .

Q. What strategies mitigate steric hindrance during functionalization of the phenolic ring?

  • Approaches :

  • Protection/Deprotection : Temporarily protect the -OH group (e.g., as a silyl ether) to enable reactions at adjacent positions .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for efficient C–N bond formation despite bulky substituents .
    • Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate formation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methods :

  • Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., Keap1-Nrf2 pathway for antioxidant activity) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating tert-butyl groups) with redox potentials or solubility parameters .
    • Experimental Validation : Synthesize top-ranked derivatives and test in vitro/in vivo models to validate predictions .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Sample Preparation :

  • Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
  • Derivatization : Enhance LC-MS sensitivity by derivatizing the amino group with dansyl chloride or FITC .
    • Analytical Validation : Include internal standards (e.g., isotopically labeled analogs) and validate linearity (R² > 0.99) across physiological concentration ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.